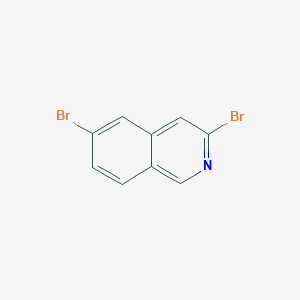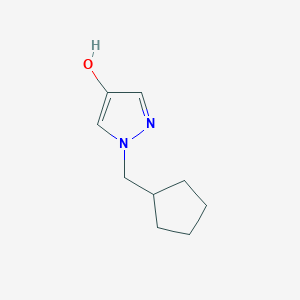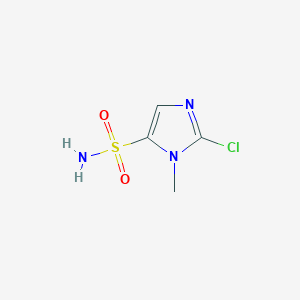
2-氯-1-甲基-1H-咪唑-5-磺酰胺
描述
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a chemical compound with the molecular weight of 195.63 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1-methyl-1H-imidazole-5-sulfonamide . The InChI code is 1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3科学研究应用
合成和化学性质
- 磺酰胺代谢物和同位素标记化合物的合成已被详细说明,证明了它们在药物代谢和药代动力学研究中的应用。具体而言,已经报道了通过长线性途径合成有效的淋巴细胞功能相关抗原-1拮抗剂,突出了该化合物在药物化学研究中的相关性 (Latli 等,2011).
抗菌和抗念珠菌活性
- 咪唑磺酰胺已被合成并筛选其抗菌活性。值得注意的是,某些衍生物表现出中等的抗念珠菌活性,尽管对测试的革兰氏阳性菌和革兰氏阴性菌没有观察到显着的抗菌活性 (Ovonramwen 等,2021).
抗癌活性
- 一类新的酰胺磺酰胺甲烷连接的双杂环,包括双噁唑、噻唑和咪唑,已被制备并筛选其抗菌和抗癌活性。氯取代的酰胺磺酰胺双咪唑对肺癌、结肠癌和前列腺癌细胞系显示出优异的抗菌活性和效力 (Premakumari 等,2014).
生物活性衍生物的合成
- 已经进行了包含咪唑并[1,2-b]哒嗪部分的生物活性磺酰胺和酰胺衍生物的合成研究。这些化合物已被表征并测试了其抗菌、抗真菌和抗疟活性,表明咪唑磺酰胺在药物开发中的广泛潜力 (Bhatt 等,2016).
新型合成方法和表征
- 已经开发出创新合成方法来合成咪唑磺酰胺,包括一锅法和无溶剂条件。这些方法突出了现代合成化学技术的效率和环境效益 (Yu 等,2015).
作用机制
Target of Action
Imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to possess various biological activities , suggesting that they may affect multiple pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , which could suggest a variety of potential effects for this compound.
生化分析
Biochemical Properties
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with sulfonamide-sensitive enzymes, potentially inhibiting their activity. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme function .
Cellular Effects
The effects of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide exerts its effects through several mechanisms. One primary mechanism involves the binding of the sulfonamide group to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, depending on the context. For instance, the compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to regulatory sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide can influence its activity and efficacy, as certain cellular locations may be more conducive to its biochemical interactions .
Subcellular Localization
The subcellular localization of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide can determine its specific biochemical effects .
属性
IUPAC Name |
2-chloro-3-methylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDVNMXBYAUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


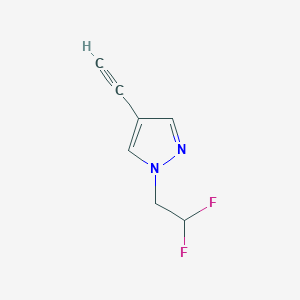
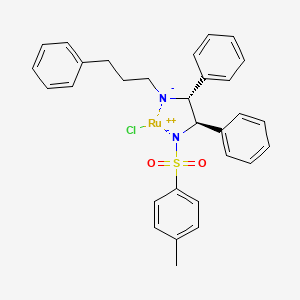

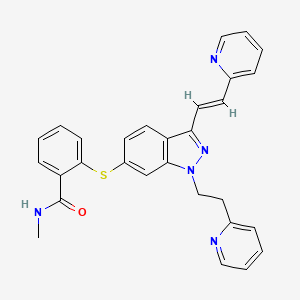

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
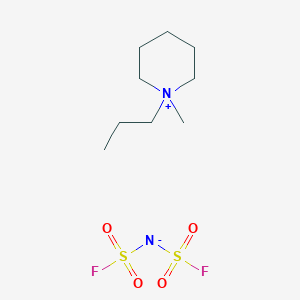
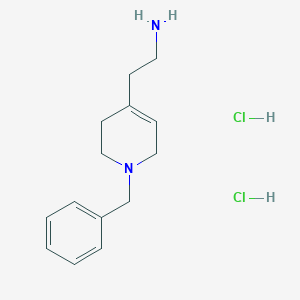
![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)


